2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone
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Overview
Description
2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is an organic compound with the molecular formula C10H6F3NO. It is a trifluoromethyl ketone derivative of indole, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone typically involves the reaction of indole derivatives with trifluoroacetic anhydride. One common method includes the following steps:
Starting Material: Indole-5-carboxaldehyde.
Reagent: Trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
Product Isolation: The product is purified using column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(1H-indol-5-yl)ethanol.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and pathways involved in disease processes .
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone
- 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone
Comparison:
- 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and interaction with biological targets.
- 2,2,2-Trifluoro-1-(5-nitro-1H-indol-3-yl)ethanone has a nitro group that significantly alters its electronic properties and reactivity.
- 2,2,2-Trifluoro-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanone features a saturated indole ring, affecting its chemical behavior and potential applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-5-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-1-2-8-6(5-7)3-4-14-8/h1-5,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAXZGXRMVALGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664364 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170366-90-2 |
Source
|
Record name | 2,2,2-Trifluoro-1-(1H-indol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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